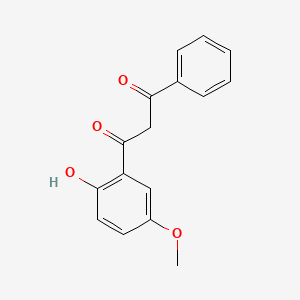![molecular formula C14H15N3O B2447658 8,9-dimethyl-1,2,3,4-tetrahydro-5H-[1,4]diazepino[6,5-c]quinolin-5-one CAS No. 1255778-83-6](/img/structure/B2447658.png)
8,9-dimethyl-1,2,3,4-tetrahydro-5H-[1,4]diazepino[6,5-c]quinolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8,9-Dimethyl-1,2,3,4-tetrahydro-5H-[1,4]diazepino[6,5-c]quinolin-5-one, also known as DMTQ, is an organic compound belonging to the quinoline family of compounds. It was first synthesized in the early 1980s and has since been studied for its potential therapeutic applications. DMTQ is of particular interest due to its unique structure, which is composed of two fused five-membered rings, a quinoline-diazepine heterocycle and a five-membered aromatic ring. This structure confers a variety of chemical and biological properties, making it a potentially useful compound for a variety of scientific and therapeutic applications.
Scientific Research Applications
Antibacterial and Antifungal Properties
8,9-Dimethyl-1,2,3,4-tetrahydro-5H-[1,4]diazepino[6,5-c]quinolin-5-one derivatives have shown promising antibacterial activity, particularly against Gram-positive strains such as S. aureus and B. subtilis. Additionally, some derivatives also exhibit antifungal activity against C. albicans. However, these compounds did not display any significant anticancer activity against certain cancer cell lines, including solid breast cancer cell line MCF-7 and a human breast adenocarcinoma cell line (Al-Hiari, Abu-Dahab, & El-Abadelah, 2008).
Potential Anticancer and Antiprotozoal Agents
Novel tetrahydro-5H-benzo[e][1,4]diazepin-5-ones containing the quinoline pharmacophore have been synthesized and evaluated for their anticancer and antiprotozoal properties. Some compounds demonstrated remarkable activity against various human tumor cell lines and also exhibited significant antimalarial, antitrypanosomal, and antileishmanial responses (Insuasty et al., 2017).
Synthesis and Structural Studies
Research on the synthesis and structural studies of derivatives of [1,4]diazepino[7,1-a]isoquinolin-2-one has provided insights into the chemical properties and potential applications of these compounds. X-ray analysis has been used to confirm the structure of major products derived from these compounds (Begley & Whittaker, 1973).
properties
IUPAC Name |
8,9-dimethyl-1,2,3,4-tetrahydro-[1,4]diazepino[6,5-c]quinolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-8-3-4-10-12(9(8)2)17-7-11-13(10)15-5-6-16-14(11)18/h3-4,7,15H,5-6H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANAMIYGBJIOGTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC=C3C(=C2C=C1)NCCNC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(dimethylamino)ethyl)-2-((4-methoxyphenyl)thio)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2447576.png)
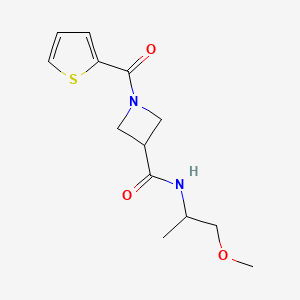
![4-Chloro-3-({[(3-chloro-4-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B2447579.png)
![ethyl [1-methyl-2,4-dioxo-9-(2-phenylethyl)-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate](/img/structure/B2447582.png)


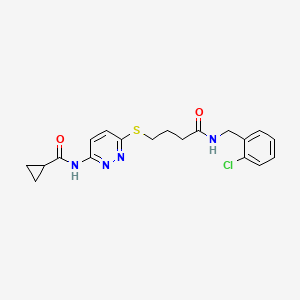
![N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide](/img/structure/B2447587.png)
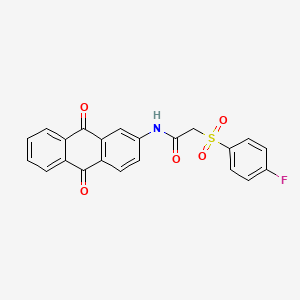
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide](/img/structure/B2447591.png)
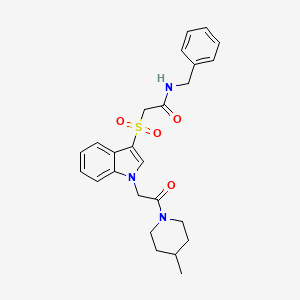
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B2447594.png)
![Ethyl 4-(7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carbonyl)piperazine-1-carboxylate](/img/structure/B2447595.png)
